molecular formula C12H18N2O B8532868 N-(6-ethyl-pyridin-2-yl)-2,2-dimethyl-propionamide

N-(6-ethyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No.: B8532868
M. Wt: 206.28 g/mol
InChI Key: OTIINBRXUGVJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-(6-ethylpyridin-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H18N2O/c1-5-9-7-6-8-10(13-9)14-11(15)12(2,3)4/h6-8H,5H2,1-4H3,(H,13,14,15)

InChI Key

OTIINBRXUGVJDQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC=C1)NC(=O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-ethyl-pyridin-2-ylamine (20 g, 0.164 mol) and triethylamine (29.6 mL, 0.213 mol) in dichloromethane (200 mL, 0.8 M) is cooled to 0° C. and carefully treated with pivaloyl chloride (26.2 mL, 0.213 mol). After stirring for 2 h, the solution is quenched with aq NaHCO3, extracted with dichloromethane and concentrated. The resulting oil is filtered through a plug of silica gel using ethyl acetate. The filtrate is concentrated and triterated with heptane to give N-(6-ethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (18.3 g, 54%) as a white crystalline solid. mp 59-62° C.; Rf 0.31 (25% ethyl acetate in hexanes); 1H NMR (DMSO-d6, 300 MHz) δ 9.56 (s, 1 H), 7.85 (d, J=8.4 Hz, 1 H), 7.63 (t, J=7.8 Hz, 1 H), 6.93 (d, J=7.5 Hz, 1 H), 2.65 (q, J=7.8 Hz, 2 H), 1.20 (s, 9 H), 1.18 (t, 7.8 Hz, 3 H); LRMS calcd for C12H18N2O: 206.2; found 206.0 (M)+. Anal. Calcd for C12H18N2O: C, 69.87; H, 8.80; N, 13.58. Found C, 69.60; H, 8.67; N, 13.42.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26.2 mL
Type
reactant
Reaction Step Two

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